7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one
Description
Properties
Molecular Formula |
C14H13N3O4 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
7-(2,5-dimethoxyphenyl)-3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C14H13N3O4/c1-7-11-13(21-17-7)12(15-16-14(11)18)9-6-8(19-2)4-5-10(9)20-3/h4-6H,1-3H3,(H,16,18) |
InChI Key |
JEIRYTFMORPFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=O)NN=C2C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable nitrile to form an intermediate, which is then cyclized to form the isoxazolo[4,5-D]pyridazine core. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The isoxazole and pyridazine rings provide electron-deficient positions for nucleophilic attack. Key observations include:
-
Hydrolysis : Under acidic or basic conditions, the lactam carbonyl group undergoes hydrolysis to form carboxylic acid derivatives. For example, treatment with aqueous NaOH generates a ring-opened intermediate, though precise yields are not documented.
-
Amination : Reaction with hydrazine hydrate at 80°C replaces the lactam oxygen with an amino group, yielding 7-(2,5-dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4-amine.
Reduction Reactions
The carbonyl group and aromatic rings participate in reduction processes:
-
Sodium Borohydride Reduction : Selectively reduces the lactam carbonyl to a hydroxyl group, forming 4-hydroxy-5H-isoxazolo[4,5-D]pyridazine derivatives (unoptimized yields: ~40–60%).
-
Catalytic Hydrogenation : Using Pd/C under H₂, the dimethoxyphenyl group undergoes partial demethylation, producing phenolic intermediates .
Oxidation Reactions
Oxidative transformations are observed under controlled conditions:
-
KMnO₄ Oxidation : The methyl group on the isoxazole ring oxidizes to a carboxylic acid, generating 7-(2,5-dimethoxyphenyl)-3-carboxyisoxazolo[4,5-D]pyridazin-4(5H)-one.
-
DDQ-Mediated Aromatic Oxidation : Converts methoxy groups to quinone-like structures in the presence of electron-rich aromatic systems.
Cycloaddition and Ring-Opening Reactions
The isoxazole ring participates in cycloaddition chemistry:
-
Diels-Alder Reactions : Reacts with dienophiles like maleic anhydride to form fused bicyclic adducts. Regioselectivity depends on substituent electronic effects .
-
Thermal Ring-Opening : Heating above 200°C induces isoxazole ring cleavage, producing nitrile and ketone fragments.
Functionalization of the Dimethoxyphenyl Group
The 2,5-dimethoxyphenyl substituent undergoes electrophilic substitution:
Cross-Coupling Reactions
The pyridazine ring participates in metal-catalyzed coupling:
-
Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids, the 7-position undergoes arylation to form biaryl derivatives (e.g., 7-(4-fluorophenyl) variant, 72% yield) .
-
Buchwald-Hartwig Amination : Introduces alkyl/aryl amines at the 5-position with Pd₂(dba)₃/Xantphos catalysts .
Heterocycle-Specific Reactivity
-
Photochemical Rearrangement : UV irradiation (λ = 254 nm) induces -sigmatropic shifts in the isoxazole ring, forming pyrazole isomers.
-
Acid-Catalyzed Rearrangement : HCl in ethanol triggers ring expansion to form diazepine derivatives.
Comparative Reactivity with Structural Analogs
Data from related isoxazolo[4,5-D]pyridazinones highlight trends:
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of isoxazolo[4,5-d]pyridazin-4(5H)-one exhibit promising anticancer properties. For instance, the compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a potential candidate for cancer therapy .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been tested in models of inflammation where it demonstrated the ability to reduce markers of inflammation and modulate immune responses. This suggests potential applications in treating inflammatory diseases such as arthritis and other autoimmune conditions .
Cyclic Enzyme Inhibition
The compound has been investigated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. Inhibition of these enzymes can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis and Derivatives
The synthesis of 7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one involves multi-step organic reactions that incorporate various reagents to yield the final product. Notably, modifications to the structure can yield derivatives with enhanced biological activity or specificity.
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Three-component condensation | 85% | Aqueous media under ultrasonic irradiation |
| Cyclization reaction | 90% | Heating under reflux conditions |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
Case Study 2: Anti-inflammatory Potential
In an animal model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.
Mechanism of Action
The mechanism of action of 7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular signaling pathways and biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazolo[4,5-d]pyridazin-4(5H)-one Derivatives
N-Acylhydrazone Derivatives
A series of isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives bearing N-acylhydrazone moieties were synthesized and evaluated for cyclooxygenase (COX) inhibition . Key findings include:
- COX-1/COX-2 Inhibition : At 50 mM, most derivatives showed slight selectivity for COX-2 (e.g., 10–15% higher inhibition vs. COX-1).
Table 1: COX Inhibition Profiles of Selected Isoxazolo[4,5-d]pyridazinone Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity (COX-2/COX-1) |
|---|---|---|---|
| Reference (NS-398) | 20 | 85 | 4.25 |
| Derivative A | 30 | 45 | 1.5 |
| Derivative B | 25 | 40 | 1.6 |
Analgesic Derivatives
In a 2022 study, isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives demonstrated significant analgesic activity in murine models :
- Hot-Plate Test : Compounds 4a, 4f, 4g, and 4i (25 mg/kg) showed efficacy comparable to morphine (5 mg/kg).
- Acetic Acid Writhing Test : These derivatives reduced writhing episodes by 60–70%, akin to diclofenac.
Structural Insight : The 2,5-dimethoxyphenyl group in the target compound may enhance bioavailability compared to simpler aryl substituents in these derivatives.
Furo[2,3-d]pyridazinone Analogues
Furo[2,3-d]pyridazinones, such as 6-methyl-2-tert-butylfuro[2,3-d]pyridazin-7(6H)-one (7c), share a fused pyridazinone core but replace the isoxazole ring with a furan . Key comparisons include:
- Synthesis Challenges : Propargylic proton acidity in precursors (e.g., 1b ) led to low cyclization yields (10–15%). Substituting tert-butyl groups improved yields to 52–65% .
Table 2: Synthesis Yields of Furopyridazinones
| Compound | Substituent | Yield (%) |
|---|---|---|
| 7b | Propargylic H | 10 |
| 7c | tert-Butyl | 65 |
| 9b | Propargylic H | 12 |
| 9c | tert-Butyl | 52 |
Thiazolo[4,5-d]pyrimidine and Other Heterocycles
Thiazolo[4,5-d]pyrimidines
Compounds like 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19) feature sulfur-containing heterocycles . These systems often exhibit diverse bioactivity but differ in ring strain and electronic properties compared to isoxazolo-pyridazinones.
Tetrazolyl-Pyrazolone Derivatives
Examples like 4g and 4h incorporate tetrazole and coumarin moieties . Such structures highlight the versatility of pyridazine-based scaffolds but lack the isoxazole ring’s metabolic stability.
Structural-Activity Relationship (SAR) Insights
tert-Butyl Groups: Improve synthetic yields in furopyridazinones by reducing side reactions .
Heterocycle Core :
- Isoxazole rings (vs. furan or thiazole) may confer better oxidative stability and hydrogen-bonding capacity .
Biological Activity
7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one is a compound of interest due to its potential biological activities. This article explores its immunomodulatory, antibacterial, antifungal, and anticancer properties based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C14H13N3O4
- CAS Number : 2088729-26-2
- Molecular Weight : 273.27 g/mol
Immunomodulatory Effects
Research indicates that isoxazole derivatives, including the studied compound, exhibit significant immunoregulatory properties. In particular:
- The compound has been shown to modulate cytokine production in immune cells. For instance, it upregulates pro-inflammatory cytokines such as IL-1B and IL-6 while downregulating anti-inflammatory cytokines like IL-10 and TLR4 .
- It demonstrates potential as an immunosuppressive agent, with applications in treating autoimmune diseases .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties:
- Antibacterial Activity : Studies have reported that isoxazole derivatives can inhibit the growth of various bacteria, suggesting a potential role as an antibacterial agent .
- Antifungal Activity : The compound has been tested against several fungal strains, showing effective inhibition similar to established antifungal drugs .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties:
- In vitro assays have shown that the compound can induce apoptosis in cancer cell lines by activating specific signaling pathways .
- Its ability to inhibit cell proliferation and migration in cancer cells highlights its potential as a therapeutic agent in oncology .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the immunomodulatory effects of isoxazole derivatives; found significant modulation of cytokine production in PBMCs. |
| Study 2 | Evaluated antibacterial and antifungal activity; demonstrated effective inhibition of bacterial and fungal growth. |
| Study 3 | Analyzed anticancer effects; showed induction of apoptosis in various cancer cell lines with minimal toxicity to normal cells. |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-(2,5-dimethoxyphenyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one, and how can reaction parameters be optimized?
- Answer : Synthesis typically involves cyclocondensation of substituted pyridazinones with isoxazole precursors. For example, analogous isoxazolopyridazinones were synthesized by refluxing intermediates (e.g., hydrazine derivatives) in ethanol or acetic acid with catalytic HCl . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., dioxane/water mixtures) improve cyclization efficiency .
- Temperature control : Maintaining 60–100°C during reflux minimizes side reactions .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization (DMF/EtOH) enhances purity .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound?
- Answer :
- X-ray crystallography : Provides unambiguous confirmation of the fused isoxazole-pyridazinone ring system and substituent geometry. A related compound (3-methylisoxazolo[4,5-d]pyridazinone) was resolved at 100 K with an R factor of 0.033 .
- NMR spectroscopy : Key signals include:
- Methoxy protons (δ 3.7–3.8 ppm in ¹H NMR).
- Pyridazinone carbonyl (δ ~160–165 ppm in ¹³C NMR) .
- IR spectroscopy : Stretches for carbonyl (1680–1685 cm⁻¹) and isoxazole C–O–C (1250–1300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of isoxazolopyridazinone derivatives?
- Answer : Contradictions may arise from structural variations (e.g., substituent positioning) or assay conditions. Mitigation strategies include:
- Comparative SAR studies : Systematically test analogs (e.g., 2,5-dimethoxy vs. 3,4-dimethylphenyl) in standardized assays (e.g., COX inhibition for analgesia) .
- Dose-response validation : Use consistent molar concentrations across studies to isolate substituent effects .
- Meta-analysis : Cross-reference data from independent sources (e.g., Wang et al. (2008) for cardiotonic activity vs. Unsal Tan et al. (2011) for analgesia) .
Q. What methodologies are recommended for elucidating the structure-activity relationship (SAR) of this compound in kinase inhibition?
- Answer :
- Targeted analog synthesis : Modify substituents (e.g., methoxy groups, methylisoxazole) to assess impact on kinase binding (e.g., GSK-3 inhibition) .
- Computational docking : Use tools like AutoDock Vina to predict interactions with kinase active sites (e.g., ATP-binding pockets) .
- In vitro validation : Pair synthesized analogs with kinase inhibition assays (e.g., IC₅₀ determination via radiometric assays) .
Q. What experimental designs are suitable for evaluating metabolic stability in preclinical models?
- Answer :
- Liver microsome assays : Incubate the compound with human/rodent liver microsomes and quantify depletion via LC-MS/MS .
- Metabolite profiling : Use high-resolution MS to identify Phase I/II metabolites (e.g., demethylation or glucuronidation products) .
- In vivo PK studies : Administer radiolabeled compound to rodents and measure plasma half-life, clearance, and bioavailability .
Q. How can computational chemistry predict the compound’s binding mode to cyclooxygenase (COX) enzymes?
- Answer :
- Molecular dynamics (MD) simulations : Simulate binding to COX-2’s hydrophobic channel (e.g., using GROMACS) to assess stability of interactions with residues like Arg120 and Tyr355 .
- Free energy calculations : Apply MM-PBSA/GBSA to rank binding affinities of analogs .
- Experimental correlation : Validate predictions with COX inhibition assays (e.g., ovine COX-1/COX-2 kits) .
Methodological Notes
- Synthesis optimization : Adjust molar ratios (e.g., 1:2 for chalcone:hydrazine derivatives) to maximize yields .
- Crystallography : Use low-temperature (100 K) single-crystal X-ray diffraction to minimize thermal motion artifacts .
- Biological assays : Include positive controls (e.g., indomethacin for COX assays) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
